

Application Note: Precision Chlorite Geothermometry in Hydrothermal and Diagenetic Systems

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Compound of Interest

Compound Name:	Chlorite
CAS No.:	1318-59-8
Cat. No.:	B1143398

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Executive Summary

Chlorite geothermometry is a robust, cost-effective analytical technique used to estimate the formation temperatures of phyllosilicate minerals in hydrothermal, metamorphic, and diagenetic environments. By analyzing the cation exchange within the **chlorite** crystal lattice—specifically the Tschermak substitution—researchers can reconstruct thermal histories ranging from 100°C to 350°C.

This guide provides a rigorous protocol for acquiring high-fidelity chemical data via Electron Probe Microanalysis (EPMA) and applying thermodynamic and empirical models to calculate formation temperatures. It is designed for geoscientists and industrial researchers requiring high-precision thermal modeling.

Theoretical Basis: The Tschermak Substitution

The utility of **chlorite** as a geothermometer relies on the temperature-dependence of the Tschermak substitution. As system temperature increases, aluminum (

) preferentially substitutes into the tetrahedral site, displacing silicon (

).

The general chemical formula for **chlorite** is:

Where:

The Core Mechanism: The exchange vector is defined as:

Historically, empirical calibrations (e.g., Cathelineau, 1988) linked tetrahedral aluminum () directly to temperature. Modern approaches (e.g., Bourdelle et al., 2013; Lanari et al., 2014) utilize thermodynamic solid-solution models to account for the influence of iron () content and oxidation states, providing higher accuracy in low-temperature (<200°C) regimes.

Experimental Protocol: High-Resolution EPMA Acquisition

To ensure data integrity, Scanning Electron Microscopy (SEM-EDS) is often insufficient due to lower spectral resolution. Electron Probe Microanalysis (EPMA) with Wavelength Dispersive Spectroscopy (WDS) is the required standard for publication-grade geothermometry.

Sample Preparation

- Polishing: Prepare standard thin sections (30) polished to a 0.25 diamond finish. Surface relief causes X-ray scattering errors.
- Coating: Apply a conductive carbon coat (20–25 nm). Ensure the coating thickness is identical to that used on the calibration standards.
- Petrography: Use optical microscopy to identify clean **chlorite** crystals, avoiding altered rims or inclusions (e.g., rutile, apatite).

Instrument Configuration (EPMA)

- Accelerating Voltage: 15 kV (Optimal for excitation of Fe K and Si K

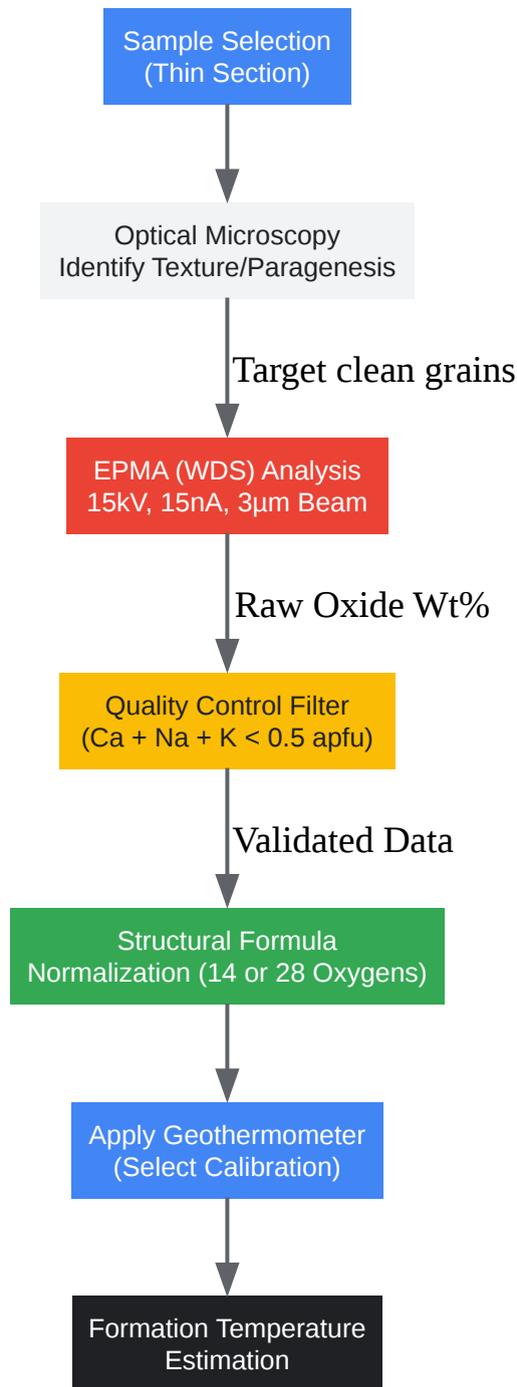
).

- Beam Current: 10–20 nA. (Higher currents may damage hydrous minerals; lower currents reduce count statistics).
- Beam Diameter: 1–5

(Defocused beam preferred to minimize volatilization of volatiles like OH, though **chlorite** is relatively stable).

- Counting Times: 20s on peak, 10s on background.

Analytical Workflow Diagram



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Caption: Step-by-step analytical workflow from sample selection to temperature estimation. Note the critical Quality Control (QC) step to remove contaminated analyses.

Data Reduction and Quality Control

Before calculating temperatures, raw oxide weight percentages must be converted to atoms per formula unit (apfu).

Normalization Protocol

Normalize data on the basis of 14 Oxygens (assuming anhydrous calculation) or 28 Oxygens (full cell).

- Convert wt% oxides to mole proportions.
- Calculate oxygen equivalents.
- Determine the normalization factor:
.
- Calculate cations:
.

The Contamination Index (Self-Validating System)

Chlorite does not structurally accommodate Calcium (Ca), Sodium (Na), or Potassium (K). Presence of these elements indicates interlayering with smectite, illite, or calcite inclusions.

Validation Rule: Reject any analysis where:

If

, the mineral is likely not **chlorite** but a mixed-layer clay (e.g., corrensite), and **chlorite** geothermometry is invalid.

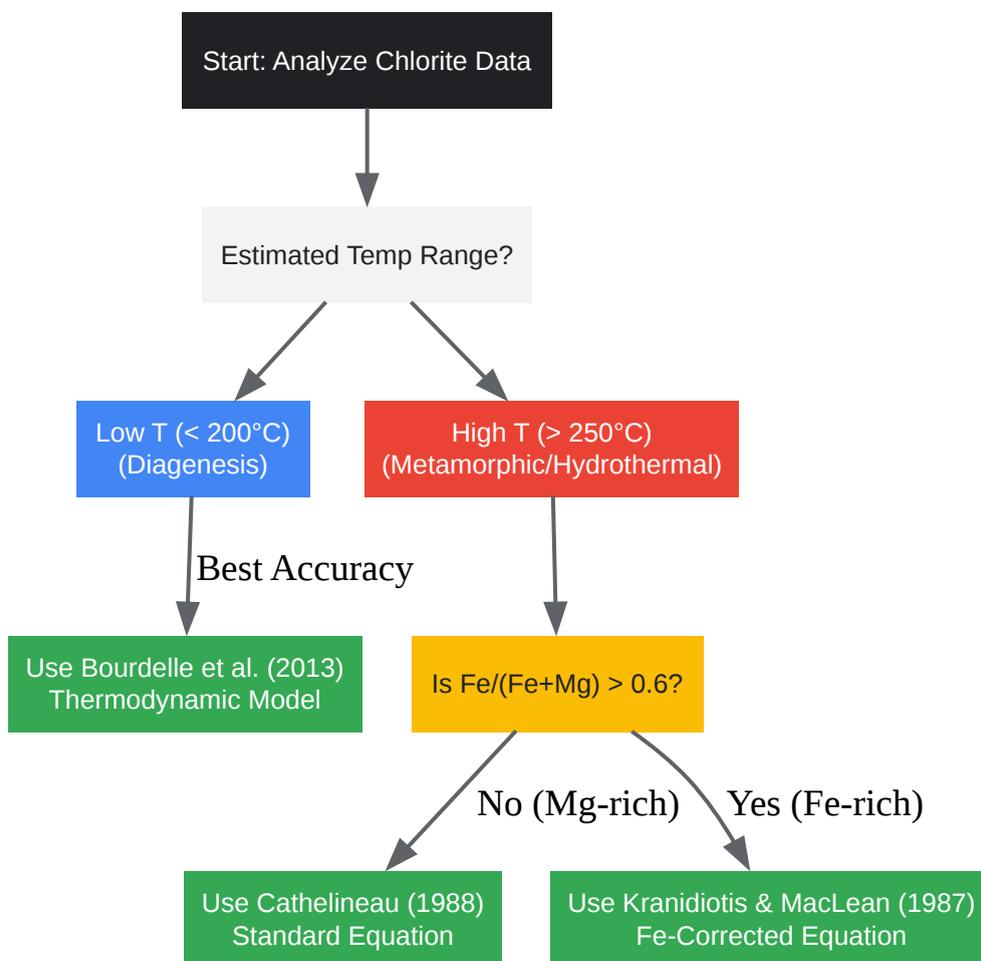
Geothermometer Selection Guide

Choosing the correct equation is critical. Empirical models are easy to use but assume specific conditions. Thermodynamic models are more rigorous but computationally complex.

Comparative Calibration Table

Calibration Author	Type	Key Variable	Valid Range	Best Application
Cathelineau (1988)	Empirical		150–350°C	General hydrothermal alteration; high-T metamorphic.
Kranidiotis & MacLean (1987)	Empirical	+ Fe/Mg correction	100–300°C	Fe-rich chlorites in VMS deposits.
Inoue et al. (2009)	Empirical	+ Fe/Mg	100–350°C	Broad application; accounts for composition variance.
Bourdelle et al. (2013)	Thermodynamic	Activity of Chlorite end-members	< 300°C	Low-T Diagenesis; most accurate for <200°C.

Decision Logic for Model Selection



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Caption: Decision tree for selecting the appropriate geothermometer based on thermal regime and iron content.

Calculation Examples

Cathelineau (1988) Equation

This is the most widely cited equation for general use. It relies solely on tetrahedral aluminum ().

Note:

is calculated by filling the tetrahedral site (sum = 4.0) with Si first, then making up the deficit with Al.

The Fe-Correction Issue

High iron content distorts the crystal lattice, making the standard Cathelineau equation overestimate temperatures. If

, use the correction factor

proposed by Kranidiotis & MacLean (1987):

Troubleshooting & Limitations

- Fe Oxidation State (

vs

): EPMA cannot distinguish between ferric (

) and ferrous (

) iron. Most models assume all iron is

. However, in oxidizing environments (e.g., hematite-bearing veins), significant may exist. This leads to vacancies in the octahedral site and underestimates temperature.

- Solution: If available, use XANES (X-ray Absorption Near Edge Structure) to determine ratios, or assume a standard 10–15% correction.

- Nano-Inclusions: Sub-micron inclusions of Rutile (

) will artificially inflate Ti values. If

apfu, inspect the sample via Backscatter Electron (BSE) imaging at high magnification (>2000x).

References

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